7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
CAS No.: 1823895-36-8
Cat. No.: VC3091995
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823895-36-8 |
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Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
IUPAC Name | 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-5-11-9(10)8-12-6-3-7-14-11;/h2,4-5,12H,3,6-8H2,1H3;1H |
Standard InChI Key | YXIUQFVLZHNTHR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1CNCCCO2.Cl |
Canonical SMILES | COC1=CC=CC2=C1CNCCCO2.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Physical Properties
7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride has a molecular formula of C₁₁H₁₅NO₂·HCl, with the free base having a molecular weight of 193.24 g/mol . The compound typically exists as a crystalline solid with a minimum purity of 95% in commercial preparations . The structure incorporates:
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A benzene ring fused to an eight-membered heterocyclic ring
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A methoxy group (-OCH₃) at the 7-position
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A basic nitrogen atom within the heterocycle (forming the hydrochloride salt)
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An oxygen atom incorporated in the eight-membered ring
The presence of the methoxy group likely enhances the compound's lipophilicity, while the hydrochloride salt formation improves its water solubility and stability - properties critical for pharmaceutical applications and biological testing.
Comparison with Structural Analogs
To better understand the properties of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, it is valuable to compare it with structural analogs. A closely related compound is 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, which differs only in the position of the methoxy substituent .
Another significant structural analog is Nefopam hydrochloride (3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride), a clinically used non-opioid analgesic with a more complex substitution pattern . The empirical formula of Nefopam is C₁₇H₁₉NO·HCl with a molecular weight of 289.80 g/mol .
Table 1 compares key characteristics of these structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
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7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride | 1823895-36-8 | C₁₁H₁₅NO₂·HCl | 193.24 (free base) | Methoxy at 7-position |
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride | 1188263-98-0 | C₁₁H₁₅NO₂·HCl | 229.70 (salt form) | Methoxy at 10-position |
Nefopam hydrochloride | 23327-57-3 | C₁₇H₁₉NO·HCl | 289.80 | 5-Methyl and 1-phenyl substituents |
Synthesis Approaches
Synthetic Strategies for Eight-Membered Heterocycles
The synthesis of eight-membered heterocycles like benzoxazocines presents specific challenges due to ring strain and conformational factors. Several approaches have been developed for the construction of benzoxazocine rings:
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Ring expansion of seven-membered rings
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Direct cyclization of appropriately functionalized precursors
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Rearrangement reactions of smaller heterocyclic systems
The synthesis of related benzoxazine compounds often involves:
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Reactions at C-3 followed by cyclocondensation at position 4 (creating 3-4 fused systems)
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Reactions at the ring nitrogen (position 4) followed by cyclocondensation at C-3 or C-5
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Reactions at C-2 and C-3 to form 2-3 fused systems
These general synthetic strategies provide a framework for understanding potential approaches to synthesizing 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, though specific optimized protocols for this compound would require further development.
Future Research Directions
Structure-Activity Relationship Studies
A promising direction for future research would be systematic structure-activity relationship (SAR) studies comparing 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride with analogs having different substitution patterns. Particular aspects worth investigating include:
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The impact of the methoxy group position (comparing 7-methoxy vs. 10-methoxy derivatives)
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The effect of additional substituents on the benzene ring
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Modifications to the heterocyclic ring size or composition
Such studies would provide valuable insights into the molecular determinants of activity and could guide the development of derivatives with enhanced potency or selectivity.
Computational Studies and Target Identification
Computational approaches could significantly advance the understanding of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride:
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Molecular docking studies to identify potential binding targets
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Conformational analysis to understand the three-dimensional structure
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Quantitative structure-activity relationship (QSAR) models to predict properties
These computational approaches could help prioritize experimental investigations and identify the most promising applications for this compound.
Comprehensive Pharmacological Profiling
A systematic evaluation of the pharmacological properties of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride would be valuable. This should include:
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Receptor binding assays across major CNS targets
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In vitro functional assays to determine agonist/antagonist activity
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ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling
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In vivo evaluation in appropriate animal models
Such comprehensive profiling would establish the pharmacological foundation necessary for any potential therapeutic applications.
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